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Compound of Interest

Compound Name: 2-Ethynylquinoline

Cat. No.: B1355119

For Researchers, Scientists, and Drug Development
Professionals

This whitepaper provides a comprehensive overview of the chemical structure, properties, and
synthesis of 2-ethynylquinoline, a valuable building block in medicinal chemistry and
materials science. This document details common synthetic routes, including reaction
conditions and yields, and provides established experimental protocols.

Core Structure and Properties

2-Ethynylquinoline is a heterocyclic aromatic compound featuring a quinoline ring system
substituted with an ethynyl group at the 2-position. The rigid, planar structure and the reactive
terminal alkyne make it a versatile precursor for creating more complex molecules through
various coupling reactions.

The fundamental properties of 2-ethynylquinoline are summarized below.
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Identifier Value Reference
IUPAC Name 2-ethynylquinoline [1]
Molecular Formula Ci11H7N [1]
Molecular Weight 153.18 g/mol [1]
CAS Number 40176-78-1 [1]
SMILES i:#CCl:NCZ:CC:CC:CZC:C ]

INChl=1S/C11H7N/c1-2-10-8-

InChl 7-9-5-3-4-6-11(9)12-10/h1,3- [1]
8H
KLINCYLWOJIPRSX-

InChlKey [1]

UHFFFAOYSA-N

Spectroscopic Characterization Data

The structural confirmation of 2-ethynylquinoline relies on standard spectroscopic techniques.
While a complete dataset from a single source is not readily available, the expected
characteristic signals are well-established based on the analysis of closely related structures
and spectroscopic principles.

Table 2.1: Predicted *H NMR and 3C NMR Chemical Shifts (Based on data from analogous
quinoline derivatives)
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Predicted Chemical Shift

Nucleus Notes
(3, ppm)
1H NMR
Singlet, deshielded by the
Alkyne-H ~3.0-3.5 o
aromatic ring.
o Complex multiplet pattern in
Quinoline-H ~7.5-8.5 ) )
the aromatic region.
13C NMR
Alkyne C-H ~80 -85
Alkyne C-Qu ~80 -85
o Carbon attached to the ethynyl
Quinoline C-2 ~143 - 146
group.
o Aromatic carbons of the
Quinoline Ar-C ~120 - 150

quinoline ring system.

Table 2.2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Functional Group

Technique Predicted Value .
Assignment
IR (cm™2)
=C-H stretch (terminal alkyne)
~3300
[21[3]
~2100 - 2200 C=C stretch (alkyne)[2][3]
~3100 - 3000 C-H stretch (aromatic)[2][3]
C=C stretch (aromatic ring)[2]
~1600, ~1500
[3]
MS (m/z)
153 [M]*, Molecular ion peak.
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Synthesis Overview

The most prevalent and versatile method for synthesizing 2-ethynylquinoline is the
Sonogashira cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-
carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] For 2-ethynylquinoline,
this typically involves the coupling of a 2-haloquinoline (e.g., 2-chloroquinoline) with a protected
or terminal alkyne.

An alternative, multi-step synthesis starting from 2-chloro-3-formylquinoline has also been
reported, offering a different pathway to ethynyl-substituted quinolines.[8]

Primary Synthesis Route: Sonogashira Coupling

The general scheme for the Sonogashira coupling involves reacting 2-chloroquinoline with an
alkyne source, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst,
a copper(l) co-catalyst, and a base. The silyl protecting group is subsequently removed to yield
the terminal alkyne. Using a recyclable catalyst system in water represents a more sustainable
approach.[4]
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Catalysts:
- Pd/C (Palladium on Carbon)
- Cul (Copper(l) lodide)
- PPhs (Triphenylphosphine)

Base:
- K2COs (Potassium Carbonate)

Solvent:
- H20 (Water)

2-Chloroquinoline

Trimethylsilylacetylene
(TMSA)

Deprotection:
- K2COs
- MeOH (Methanol)

Sonogashira
Coupling

Y

2-((Trimethylsilyl)ethynyl)quinoline

Silyl Group
Removal

2-Ethynylquinoline

Click to download full resolution via product page

Sonogashira Coupling Workflow for 2-Ethynylquinoline

Table 3.1: Typical Sonogashira Reaction Conditions for Alkynylquinoline Synthesis
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Parameter Condition Notes Reference
o Chloroquinolines are
) 2-Chloroquinoline or
Halide o often used due to [415]
2-Bromoquinoline o
availability.
_ _ TMS group protects
Trimethylsilylacetylene )
Alkyne the alkyne; requires a [7]

(TMSA)

deprotection step.

Palladium Catalyst

Pd(PPhs)a, Pd/C,

Pd/C offers

advantages in terms

[4115]

PdCI>(PPhs)2 -
of recyclability.
Catalyst Loading 1-5 mol% [4]
Typically used to
Copper(l) Co-catalyst Cul [5]

increase reaction rate.

NEts (Triethylamine),

Amine bases are

Base [415]
K2COs common.
) Aqueous media offers
Solvent Dioxane, THF, Water ] [41[5]
a greener alternative.
Reaction is typically
Temperature 80-100 °C [5]
heated.
) ) Monitored by TLC or
Reaction Time 6-24 hours ] [5]
GC for completion.
Yields are generally
Yield 70-99% good to excellent for [5]

related systems.

Alternative Synthesis from 2-Chloro-3-formylquinoline

An alternative route involves the conversion of 2-chloro-3-formylquinoline to a dibromo-vinyl

intermediate, which is then transformed into the terminal alkyne. This method provides access

to 3-substituted 2-ethynylquinolines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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